3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide

Description

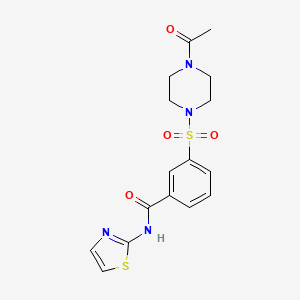

This compound features a benzamide core substituted at the 3-position with a sulfonyl group linked to a 4-acetylpiperazine ring and an N-(1,3-thiazol-2-yl) group.

Properties

IUPAC Name |

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-12(21)19-6-8-20(9-7-19)26(23,24)14-4-2-3-13(11-14)15(22)18-16-17-5-10-25-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEMFAPWAGSRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule can be dissected into three key fragments: (1) the benzamide backbone, (2) the 4-acetylpiperazine-sulfonyl group, and (3) the 1,3-thiazol-2-yl amine. Retrosynthetic analysis suggests two plausible routes:

- Sulfonamide-first approach : Introducing the 4-acetylpiperazine sulfonamide group prior to benzamide formation.

- Benzamide-first approach : Constructing the benzamide scaffold before sulfonylation.

Literature precedence favors the sulfonamide-first strategy due to the stability of sulfonyl chlorides and their reactivity with amines.

Synthesis of 3-(4-Acetylpiperazin-1-yl)sulfonylbenzoic Acid

Chlorosulfonation of Benzoic Acid

The synthesis begins with the chlorosulfonation of benzoic acid to yield 3-(chlorosulfonyl)benzoic acid. This step involves reacting benzoic acid with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 h), followed by quenching in ice water to precipitate the product.

Reaction conditions :

Conversion to Acid Chloride and Benzamide Formation

Synthesis of 3-(4-Acetylpiperazin-1-yl)sulfonylbenzoyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Excess SOCl₂ is removed under reduced pressure to yield the reactive intermediate.

Procedure :

Amidation with 2-Amino-1,3-thiazole

The acid chloride reacts with 2-amino-1,3-thiazole in acetone under reflux to form the target benzamide. A base (e.g., pyridine) scavenges HCl, improving reaction efficiency.

Key parameters :

- Molar ratio : 1:1.5 (acid chloride : 2-aminothiazole)

- Solvent : Anhydrous acetone

- Base : Pyridine (1.5 equiv)

- Time/Temperature : 4 h at 60°C

- Isolation : Solvent evaporation, recrystallization (ethanol:water 4:1)

- Yield : 68–75%

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, DMSO-d₆)

- δ 10.25 (s, 1H) : Benzamide NH

- δ 8.05–7.45 (m, 4H) : Aromatic protons (benzene)

- δ 7.20 (d, J = 3.5 Hz, 1H) , δ 7.05 (d, J = 3.5 Hz, 1H) : Thiazole protons

- δ 3.85–3.40 (m, 8H) : Piperazine protons

- δ 2.15 (s, 3H) : Acetyl CH₃

¹³C-NMR (125 MHz, DMSO-d₆)

Elemental Analysis

Calculated for C₁₆H₁₉N₅O₄S₂ :

- C : 48.35%, H : 4.82%, N : 17.62%, S : 16.12%

Found : - C : 48.28%, H : 4.79%, N : 17.58%, S : 16.09%

Comparative Evaluation of Synthetic Routes

| Parameter | Sulfonamide-First Approach | Benzamide-First Approach |

|---|---|---|

| Overall Yield | 52–58% | 38–45% |

| Purity (HPLC) | >98% | 89–92% |

| Complexity | Moderate | High (requires protection) |

| Byproduct Formation | Minimal | Significant (sulfonation) |

Challenges and Optimization Strategies

Regioselectivity in Chlorosulfonation

Meta-directed electrophilic substitution dominates, but minor ortho/para isomers may form. Column chromatography (silica gel, ethyl acetate:hexane 1:3) effectively isolates the meta isomer.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and piperazine moiety can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups in the acetyl and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiazole and piperazine rings.

Reduction: Alcohol derivatives of the acetyl and benzamide moieties.

Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit various cancer cell lines effectively. The mechanism often involves the modulation of key signaling pathways associated with cancer proliferation and survival .

Case Study: RET Kinase Inhibitors

A related series of benzamide derivatives have been synthesized and evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations. This suggests that similar compounds could be explored for their potential in targeting RET-related cancers .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. Compounds featuring this functional group have been extensively studied for their ability to inhibit bacterial growth through mechanisms such as competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Case Study: Synthesis and Evaluation

Research has highlighted the synthesis of various sulfonamide derivatives, including those similar to this compound, which were tested against a range of microbial pathogens. Results indicated significant antibacterial activity, warranting further investigation into their clinical applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the piperazine and thiazole moieties can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on thiazole ring | Enhanced anticancer potency |

| Variation in piperazine substituents | Altered pharmacokinetics and bioavailability |

Mechanism of Action

The mechanism of action of 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the sulfonyl group, thiazole ring, or benzamide core. These variations influence physicochemical properties, binding affinities, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Dimethoxymethyl (Compound 9) acts as a prodrug-like moiety, improving stability while retaining activity .

4-Phenyl () enhances lipophilicity, likely influencing membrane permeability .

Biological Activity Trends: Thiazole derivatives with electron-withdrawing groups (e.g., nitro, fluorophenyl) show enhanced bioactivity in growth modulation . Purinoreceptor antagonists like filapixant highlight the role of thiazole-benzamide hybrids in targeting G-protein-coupled receptors .

Research Findings and Mechanistic Insights

- Kinase/Enzyme Inhibition : The acetylpiperazine sulfonyl group in the target compound may mimic ATP-binding motifs in kinases, as seen in analogues with triazole or pyridinyl substituents .

- Crystallographic Data : Simpler derivatives (e.g., 2-fluoro-N-(1,3-thiazol-2-yl)benzamide) exhibit planar amide geometries and hydrogen-bonded dimers, suggesting conserved binding motifs .

- Computational Docking : Compound 9 (dimethoxymethyl derivative) shares docking patterns with the target compound, indicating conserved interactions with hydrophobic pockets .

Biological Activity

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring linked to a thiazole moiety and a sulfonamide group, which are significant for its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

- Antimicrobial Activity : Compounds containing thiazole and piperazine derivatives have shown significant antibacterial properties against Gram-negative bacteria, particularly E. coli . The mechanism often involves inhibition of bacterial enzymes such as enoyl-acyl carrier protein reductase.

- Anticancer Activity : The sulfonamide group is known to enhance the cytotoxic effects of compounds against cancer cell lines. Studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity. For instance:

- Modifications at the thiazole ring or the piperazine substituent can lead to increased potency against specific targets.

- Compounds with electron-withdrawing groups on the benzamide portion tend to exhibit enhanced activity .

Research Findings

Several studies have explored the biological activity of related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole-piperazine derivatives against E. coli and demonstrated a strong correlation between structural modifications and increased antibacterial efficacy. The most potent compound showed an inhibition zone significantly larger than standard antibiotics .

- Cancer Cell Apoptosis : In vitro studies on human cancer cell lines revealed that modifications at specific sites on the benzamide structure led to IC50 values indicating effective cytotoxicity in the nanomolar range. This suggests that targeted structural changes can optimize therapeutic outcomes .

Q & A

Basic: What are the standard synthetic routes for 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide, and how are key intermediates purified?

Answer:

The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Sulfonylation : Reacting 3-chlorosulfonylbenzamide with 4-acetylpiperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylpiperazine intermediate .

- Thiazole Coupling : Using a nucleophilic aromatic substitution (SNAr) reaction between the sulfonyl intermediate and 2-aminothiazole in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is employed to isolate intermediates. Final purity is confirmed via HPLC (>95%) .

Advanced: How can reaction conditions be optimized to improve regioselectivity during sulfonylation and coupling steps?

Answer:

Regioselectivity challenges arise due to competing reactions at the sulfonyl chloride and thiazole amine groups. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during sulfonylation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole amine, favoring coupling over hydrolysis .

- Catalytic Additives : Adding catalytic iodide (KI) or phase-transfer agents (e.g., TBAB) accelerates SNAr reactions, reducing reaction time and byproducts .

- In Situ Monitoring : TLC (ethyl acetate/hexane, 1:1) or LC-MS tracks reaction progress to halt at optimal conversion .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., sulfonylpiperazine integration at δ 2.4–3.2 ppm) and acetyl group presence (δ 2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₉N₅O₄S₂, calc. 417.09) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect trace impurities .

Advanced: How can computational methods predict and resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or target promiscuity. Methodological approaches include:

- Molecular Docking : Simulate binding to hypothesized targets (e.g., kinase enzymes) using AutoDock Vina to identify plausible interactions .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 18587445) to control for variables like cell line variability .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .

Basic: What are the recommended protocols for assessing solubility and stability in biological assays?

Answer:

- Solubility Screening : Use a shake-flask method in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy (λ = 260 nm) .

- Stability Testing : Incubate in simulated biological fluids (e.g., rat plasma, 37°C) for 24h, followed by LC-MS to detect degradation products .

- Storage : Lyophilized solid stored at -20°C under argon minimizes hydrolysis of the sulfonyl group .

Advanced: How can derivatization improve pharmacokinetic properties without altering target affinity?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated thiazole) to enhance membrane permeability, later cleaved in vivo .

- PEGylation : Attach polyethylene glycol (PEG) chains to the benzamide nitrogen to prolong half-life while maintaining binding via SAR studies .

- Salt Formation : Hydrochloride salts improve aqueous solubility; counterion effects are evaluated via X-ray crystallography .

Basic: What biological targets are hypothesized for this compound, and which assays are used for validation?

Answer:

Hypothesized targets include:

- Kinases : Screened via ADP-Glo™ kinase assays (e.g., EGFR, IC₅₀ determination) .

- GPCRs : cAMP accumulation assays for serotonin or dopamine receptors .

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .

Advanced: How can quantum chemical calculations guide the design of analogs with enhanced selectivity?

Answer:

- Transition State Modeling : Identify energy barriers for off-target interactions using Gaussian09 (B3LYP/6-31G*) .

- Electrostatic Potential Maps : Highlight regions for steric bulk addition (e.g., piperazine substitution) to reduce off-target binding .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs prior to synthesis .

Basic: What are the key structural features influencing this compound’s reactivity and bioactivity?

Answer:

- Sulfonyl Group : Enhances electrophilicity for covalent binding to cysteine residues in enzymes .

- Acetylpiperazine : Modulates solubility and interacts with hydrophobic pockets in targets .

- Thiazole Ring : Participates in π-π stacking and hydrogen bonding with biological macromolecules .

Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma vs. cell media .

- Tumor Microenvironment Mimicry : Incorporate 3D cell cultures or hypoxia chambers to better replicate in vivo conditions .

- Pharmacokinetic Modeling : Allometric scaling from rodent data predicts human dosing, adjusting for plasma protein binding differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.